molecular formula C19H21ClN2OS B2667094 N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride CAS No. 2418712-96-4

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride

Cat. No. B2667094
CAS RN: 2418712-96-4
M. Wt: 360.9
InChI Key: SXQIXPWFTZALIS-UHFFFAOYSA-N
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Description

The compound “N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride” is a complex organic molecule. It contains an amine group (-NH2), a benzothiophene group (a fused ring structure containing a sulfur atom), and an acetamide group (an acetyl group bonded to an amide). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of its functional groups and their interactions. For example, the benzothiophene group is aromatic and planar, which could influence the overall shape and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make it basic, and the benzothiophene group could contribute to its aromaticity and stability .

Scientific Research Applications

Antitumor Activity

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride and its derivatives have been explored for their potential antitumor activities. For example, a study synthesized various derivatives bearing different heterocyclic rings and evaluated their antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Some compounds in this group showed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimalarial Activity

Derivatives of this chemical structure have also been studied for their antimalarial properties. In one instance, a series of derivatives was prepared and tested for their effectiveness against Plasmodium berghei in mice, showing promising results in terms of both potency and extended protection against infection (Werbel et al., 1986).

Anti-Inflammatory Activity

Another application is in the development of anti-inflammatory agents. A study involved synthesizing and testing several acetamide derivatives for anti-inflammatory activity, with some showing significant results in this regard (Sunder & Maleraju, 2013).

Synthesis and Properties Investigation

Research has been conducted to understand the synthesis mechanisms and properties of compounds in this chemical group. For example, a study explored the silylation of N-(2-hydroxyphenyl)acetamide derivatives and the resulting heterocyclic compounds (Lazareva et al., 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets, which are not known without further study .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS.ClH/c1-13(20)15-8-6-14(7-9-15)11-21-19(22)10-16-12-23-18-5-3-2-4-17(16)18;/h2-9,12-13H,10-11,20H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQIXPWFTZALIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(=O)CC2=CSC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride

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